2-Benzyl-5-nitroisoindoline is a synthetic organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the isoindoline class of heterocycles, characterized by a fused benzene and pyrrole ring structure. The presence of a nitro group at the 5-position and a benzyl group at the 2-position contributes to its unique reactivity and biological properties.
The synthesis of 2-benzyl-5-nitroisoindoline can be traced back to various methodologies explored in organic chemistry, particularly those involving the modification of isoindoline frameworks. Recent studies have highlighted its synthesis through multiple pathways, showcasing its versatility in chemical reactions and potential for further functionalization.
2-Benzyl-5-nitroisoindoline can be classified as:
The synthesis of 2-benzyl-5-nitroisoindoline typically involves several steps, including the formation of the isoindoline core and subsequent introduction of substituents. Common methods include:
One efficient method involves the use of palladium-catalyzed reactions where nitro groups are selectively reduced under mild conditions, leading to high yields of the desired product. For instance, using ammonium formate in conjunction with palladium on carbon has been reported to yield significant amounts of 2-benzyl-5-nitroisoindoline through controlled reduction processes .
2-Benzyl-5-nitroisoindoline can undergo various chemical reactions due to its functional groups:
In one study, it was demonstrated that the reduction of nitro compounds using zinc dust in acidic media effectively converted 2-benzyl-5-nitroisoindoline into its corresponding amine derivative with high efficiency .
The mechanism of action for 2-benzyl-5-nitroisoindoline primarily revolves around its ability to interact with biological targets through electrophilic or nucleophilic pathways.
Research indicates that derivatives of isoindolines exhibit anti-inflammatory properties, potentially linked to their ability to modulate cytokine production in mammalian cells .
2-Benzyl-5-nitroisoindoline has garnered interest in several fields:
The systematic IUPAC name for this compound is 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole, precisely defining its saturated bicyclic structure and substituent positions. Its molecular formula is C₁₅H₁₄N₂O₂, corresponding to an average molecular mass of 254.29 g/mol and a monoisotopic mass of 254.105528 Da [2] [9]. This formula differentiates it from the isomeric unsaturated compound 2-benzyl-5-nitroisoindole (C₁₅H₁₂N₂O₂; molecular weight 252.27 g/mol) that appears in some databases due to historical naming inconsistencies [5]. The numerical locant "5" specifies the regiospecific attachment of the nitro group to the aromatic ring of the isoindoline system, a critical determinant of electronic distribution and chemical reactivity.
Table 1: Molecular Characterization of 2-Benzyl-5-nitroisoindoline and Related Structures
Compound Name | Molecular Formula | Average Mass (g/mol) | CAS Registry Number | Structural Identifier |
---|---|---|---|---|
2-Benzyl-5-nitroisoindoline | C₁₅H₁₄N₂O₂ | 254.29 | 127168-68-7 | ChemSpider: 11256285 |
2-Benzyl-5-nitroisoindole | C₁₅H₁₂N₂O₂ | 252.27 | Not specified | ChemSpider: Not available |
2-Benzyl-5-nitro-isoindole-1,3-dione | C₁₅H₁₀N₂O₄ | 282.26 | 60283-84-3 | ChemSpider: 655942 |
2-Benzyl-5-nitroisoindoline exhibits a direct structural lineage to phthalimide derivatives through reduction pathways. The precursor 2-benzyl-5-nitroisoindoline-1,3-dione (C₁₅H₁₀N₂O₄) features the characteristic phthalimide dicarbonyl system, which undergoes selective reduction to yield the target isoindoline structure [7]. This transformation modifies the electronic profile by replacing the electron-withdrawing imide carbonyls with a more electron-rich saturated isoindoline ring, thereby increasing nucleophilicity at the nitrogen center. The benzyl group at N2 maintains conjugation possibilities with the aromatic system while providing steric bulk that influences molecular packing and receptor binding interactions. The presence of the meta-positioned nitro group relative to the bridgehead nitrogen creates a polarized electronic environment conducive to nucleophilic aromatic substitution or reduction chemistry, distinguishing it from non-nitrated benzylisoindoline derivatives [2] [7].
Positional isomerism significantly influences the physicochemical and biological properties of nitro-substituted isoindolines. The 5-nitro isomer discussed herein differs fundamentally from 4-nitro and 6-nitro isomers in electronic distribution, dipole moments, and crystal packing. The 5-nitro positioning creates a meta-relationship between the nitro group and the isoindoline nitrogen, resulting in reduced resonance withdrawal compared to ortho- or para-nitro analogs. This electronic modulation impacts both acidity/basicity profiles and reduction potentials. Patent literature reveals that 5-substituted derivatives demonstrate enhanced binding specificity to oncogenic RAS protein interfaces compared to 4- or 6-substituted analogs, highlighting the pharmaceutical relevance of precise substitution patterns [5] [6]. Synthetic accessibility also varies among isomers, with the 5-position often more accessible via electrophilic aromatic substitution in pre-formed isoindoline precursors.
Table 2: Comparative Analysis of Nitroisoindoline Positional Isomers
Isomer Position | Electronic Relationship (Nitro to N1) | Synthetic Accessibility | Reported Biological Relevance |
---|---|---|---|
4-Nitro | Ortho | Moderate: Requires directed metallation | Moderate RAS inhibition |
5-Nitro | Meta | High: Via nitration of isoindoline precursors | High RAS specificity |
6-Nitro | Para | Low: Sterically hindered | Limited pharmacological data |
7-Nitro | Meta (equivalent to 5) | Moderate: Isomer separation needed | Similar to 5-nitro but differing in solid-state packing |
The synthetic lineage of 2-benzyl-5-nitroisoindoline traces directly to early 20th-century investigations into N-substituted phthalimides. The discovery that N-benzylphthalimide could undergo controlled reduction of a single carbonyl group (using reagents like sodium borohydride or lithium aluminum hydride) produced novel isoindoline scaffolds with retained benzyl functionality [2] [7]. This transformation represented a strategic departure from traditional Gabriel synthesis applications of phthalimides. The introduction of nitro groups became feasible through two complementary routes: (1) direct nitration of pre-formed N-benzylisoindoline, which favors 5-substitution due to electronic and steric factors, or (2) substitution of halogen in precursors like 2-(chloromethyl)-5-nitroisoindoline-1,3-dione (CAS# 54455-37-7) followed by reductive imide modification [3] [7]. The latter approach, developed throughout the 1980s, enabled higher regiochemical control and paved the way for scaled synthesis of 5-nitroisoindoline derivatives. The benzyl group's persistence across these structural modifications provides enhanced lipophilicity and π-stacking capability compared to alkyl-substituted analogs, expanding potential biological interactions.
The development timeline of 2-benzyl-5-nitroisoindoline reflects broader progress in heterocyclic methodology:
1980s: Foundation of Synthetic Routes - Establishment of core reduction protocols for converting benzylphthalimides to benzylisoindolines, initially focusing on unsubstituted systems before advancing to nitrated derivatives. This period saw the optimization of reducing agents to achieve chemoselective carbonyl reduction without N-debenzylation or ring saturation [2].
1990: Structural Characterization Benchmark - Assignment of the CAS Registry Number 127168-68-7 to 2-benzyl-5-nitroisoindoline formalized its chemical identity and enabled standardized commercial distribution. This period also generated key spectroscopic references, including NMR (¹H, ¹³C) and IR spectra that confirmed the reduction of phthalimide to isoindoline and established diagnostic peaks for the 5-nitro regioisomer [5] [9].
Late 1990s: Halogen-Exchange Methodology - Implementation of nucleophilic displacement reactions using 2-(chloromethyl)-5-nitroisoindoline-1,3-dione (CAS# 54455-37-7) as a versatile precursor. This compound enabled nitrogen functionalization before ring reduction, significantly expanding the diversity of accessible N-substituents beyond benzyl groups [3].
2020s: Therapeutic Target Validation - Emergence of the compound as a privileged scaffold in oncology drug discovery, notably featured in patent CN113474340A as a core structure for RAS inhibitors. This application leverages the molecule's dual hydrogen-bonding capability (nitro acceptor) and hydrophobic surface (benzyl) for targeted protein interactions, representing the current frontier in isoindoline research [6].
Table 3: Historical Synthesis Milestones for 2-Benzyl-5-nitroisoindoline Derivatives
Time Period | Key Advancement | Representative Compound | Impact on Field |
---|---|---|---|
Pre-1980 | N-Benzylphthalimide synthesis | N-Benzylphthalimide | Established foundational scaffold |
1980-1990 | Selective phthalimide reduction | 2-Benzylisoindoline | Enabled isoindoline access |
1990 | Regioselective nitration | 2-Benzyl-5-nitroisoindoline (127168-68-7) | Defined target compound |
1990-2000 | Halogenated precursor development | 2-(Chloromethyl)-5-nitroisoindoline-1,3-dione (54455-37-7) | Expanded N-substitution diversity |
2020-Present | Targeted therapeutic applications | Isoindolinone-substituted indoles | Validated pharmaceutical relevance |
The trajectory of 2-benzyl-5-nitroisoindoline development illustrates how strategic molecular modifications of historic scaffolds yield compounds with contemporary therapeutic significance. Current research continues to explore its potential as a modular building block for kinase inhibitors and allosteric protein modulators [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7